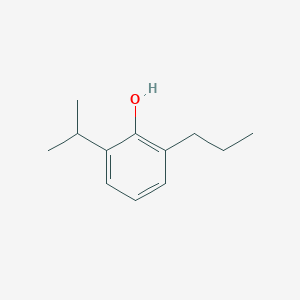

2-Isopropyl-6-propylphenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-yl-6-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTNBZKUWHRIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225643 | |

| Record name | 2-Isopropyl-6-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74663-48-2 | |

| Record name | 2-Isopropyl-6-propylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074663482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-6-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)-6-propylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-6-PROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35A3U7I116 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-6-propylphenol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-6-propylphenol is a substituted phenolic compound that has garnered interest in the fields of pharmaceutical sciences and organic synthesis. As a known impurity of the widely used intravenous anesthetic, Propofol (2,6-diisopropylphenol), its characterization is crucial for quality control and drug safety in pharmaceutical manufacturing.[1][2] Beyond its role as an impurity, its structural similarity to other biologically active phenols suggests potential applications that warrant further investigation. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound, offering valuable insights for researchers and professionals in drug development and chemical analysis.

Chemical Structure and Identification

This compound, with the chemical formula C₁₂H₁₈O, possesses a phenol ring substituted with an isopropyl group at the C2 position and a propyl group at the C6 position.[3] This ortho-disubstituted arrangement significantly influences its chemical and physical properties.

| Identifier | Value |

| IUPAC Name | 2-propan-2-yl-6-propylphenol[4] |

| CAS Number | 74663-48-2[3] |

| Molecular Formula | C₁₂H₁₈O[3] |

| Molecular Weight | 178.27 g/mol [3] |

| SMILES | CCCC1=C(C(=CC=C1)C(C)C)O[3] |

| InChI | InChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3[4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and analytical characterization.

| Property | Value | Source |

| Boiling Point | 254.5 ± 9.0 °C at 760 mmHg | [5] |

| Density | 0.951 g/cm³ | [6] |

| Flash Point | 115.3 ± 7.2 °C | [5] |

| LogP | 4.34 | [5] |

| Refractive Index | 1.515 | [5] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, isopropyl, and propyl protons.

-

Aromatic Protons: Three signals in the range of δ 6.8-7.2 ppm, corresponding to the three protons on the benzene ring. The coupling patterns will be informative of their relative positions.

-

Hydroxyl Proton: A broad singlet, typically in the range of δ 4.5-5.5 ppm, which can vary with concentration and solvent.

-

Isopropyl Group: A septet for the methine proton around δ 3.0-3.4 ppm and a doublet for the six methyl protons around δ 1.2-1.3 ppm.

-

Propyl Group: A triplet for the methylene protons adjacent to the ring around δ 2.5-2.7 ppm, a sextet for the middle methylene protons around δ 1.5-1.7 ppm, and a triplet for the terminal methyl protons around δ 0.9-1.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the hydroxyl, isopropyl, and propyl groups will be deshielded.

-

Isopropyl Carbon: A signal for the methine carbon around δ 26-28 ppm and a signal for the two equivalent methyl carbons around δ 22-24 ppm.

-

Propyl Carbon: Three distinct signals for the three carbons of the propyl group, with the carbon attached to the ring being the most deshielded.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple peaks in the range of 2850-2960 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the range of 1200-1260 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 178.

-

Fragmentation: Expect losses of methyl (M-15) and propyl (M-43) groups from the alkyl substituents. A significant peak corresponding to the loss of a propylene molecule (M-42) via a McLafferty-type rearrangement from the propyl group is also possible. The benzylic cleavage leading to a stable ion would also be a prominent fragmentation pathway.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of 2-isopropylphenol. This electrophilic aromatic substitution reaction introduces the propyl group onto the aromatic ring.

Reaction Mechanism

The synthesis proceeds via a Friedel-Crafts alkylation mechanism. The key steps are:

-

Formation of the Electrophile: The alkylating agent (e.g., 1-chloropropane or propene) reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a propyl carbocation or a polarized complex.

-

Electrophilic Attack: The electron-rich phenol ring of 2-isopropylphenol attacks the electrophile. The hydroxyl and isopropyl groups are ortho-, para-directing. Due to steric hindrance from the existing isopropyl group at the C2 position, the incoming propyl group will preferentially add to the less hindered C6 (ortho) position.

-

Deprotonation: A weak base removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product.

Caption: Proposed Friedel-Crafts alkylation mechanism.

Experimental Protocol

The following is a generalized, step-by-step experimental protocol for the synthesis of this compound.

Materials:

-

2-Isopropylphenol

-

1-Chloropropane (or propene gas)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (aq., dilute)

-

Sodium bicarbonate solution (aq., saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-isopropylphenol in anhydrous DCM.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions.

-

Alkylation: Add 1-chloropropane dropwise from the dropping funnel to the stirred solution at 0°C. If using propene, bubble the gas through the solution.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the activated aromatic ring.

-

Acidity: The hydroxyl proton is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, making the aromatic ring susceptible to further electrophilic substitution, although the existing bulky ortho substituents will sterically hinder reactions at the remaining ortho position.

-

Oxidation: Phenols can be oxidized to quinones under certain conditions.

-

Alkylation/Acylation of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. One source describes this compound as a reactive alkylating agent that can bind to the hydroxyl group of proteins.[6]

Applications and Relevance in Drug Development

The primary significance of this compound in drug development is its status as a process-related impurity in the synthesis of Propofol.[1] Its detection and quantification are therefore critical for ensuring the purity and safety of this widely used anesthetic.

Some phenolic compounds are known to exhibit antimicrobial and antioxidant properties. While specific studies on the biological activity of this compound are limited, its structure suggests that it may possess similar properties, which could be an area for future research. One commercial supplier mentions its potential as a reactive alkylating agent that interacts with proteins, suggesting a possible application in proteomics research.[6]

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and respiratory protection. Avoid ingestion and contact with skin and eyes. Store in a cool, dry place away from light.[6]

Conclusion

This compound is a molecule of significant interest, primarily due to its connection to the pharmaceutical industry as an impurity of Propofol. A thorough understanding of its chemical properties, structure, and synthesis is essential for quality control and for exploring its potential in other applications. This technical guide provides a solid foundation for researchers and professionals working with this compound, from its synthesis and characterization to its safe handling and potential future research directions.

References

-

This compound | CAS#:74663-48-2 | Chemsrc. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound | C12H18O | CID 3058154. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Orientations of the hydroxyl and isopropyl groups in the cis and trans conformers of 2-isopropylphenol and 2-isopropyl-6-methylphenol. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Propofol. (n.d.). In USP-NF. Retrieved January 6, 2026, from [Link]

-

Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound | C12H18O | CID 3058154. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Propofol-impurities. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]

-

Propofol. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

This compound (C12H18O). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

-

2-Isopropylphenol | C9H12O | CID 6943. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2-Propylphenol | C9H12O | CID 12570. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2-isopropyl phenol, 88-69-7. (n.d.). The Good Scents Company. Retrieved January 6, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. dev.klivon.com [dev.klivon.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C12H18O | CID 3058154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:74663-48-2 | Chemsrc [chemsrc.com]

- 6. This compound | 74663-48-2 | II24705 [biosynth.com]

- 7. 2-Isopropylphenol(88-69-7) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

physical characteristics of 2-Isopropyl-6-propylphenol

An In-depth Technical Guide to the Physical Characteristics of 2-Isopropyl-6-propylphenol

Introduction

This compound, systematically named 2-propan-2-yl-6-propylphenol, is a substituted phenol of significant interest to researchers in pharmaceutical development and quality control. Its structural similarity to the widely used intravenous anesthetic agent, Propofol (2,6-diisopropylphenol), makes it a critical compound for study, primarily as a known impurity (Propofol Impurity O).[1][2][3] Understanding the physical characteristics of this molecule is paramount for developing robust analytical methods for its detection and quantification, as well as for ensuring the purity and safety of propofol formulations.

This guide provides a comprehensive overview of the core . Where experimental data for this specific molecule is not publicly available, we will leverage data from structurally analogous compounds and outline the authoritative, standardized methodologies for their empirical determination. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks required to work with this compound.

Molecular Structure and Core Identifiers

A thorough characterization begins with the fundamental structure and identifiers of the molecule.

Caption: Molecular structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-propan-2-yl-6-propylphenol | [4] |

| CAS Number | 74663-48-2 | [1][2][3][5] |

| Molecular Formula | C₁₂H₁₈O | [1][3][4] |

| Molecular Weight | 178.27 g/mol | [1][3][4] |

| Synonyms | Propofol Impurity O, 2-(1-Methylethyl)-6-propylphenol |[1][6] |

Quantitative Physical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and analytical characterization. While specific experimentally-derived data for this compound are sparse in public literature, we can infer likely properties based on its structure and data from analogous phenols.

Table 2: Summary of Physical Properties

| Property | Value | Notes and Comparative Analysis | Source(s) |

|---|---|---|---|

| Physical State | Expected to be a liquid at room temperature | Propofol (2,6-diisopropylphenol) has a melting point of 18 °C.[7] 2-Isopropylphenol has a melting point of 12-16 °C.[8] The n-propyl group may slightly alter the crystal packing, but a low melting point is anticipated. | - |

| Density | 0.951 g/cm³ | This value is comparable to related compounds like Propofol (0.962 g/mL at 25 °C).[7] | [6] |

| Boiling Point | Not experimentally reported | Expected to be in the range of 250-260 °C. Propofol boils at 256 °C, and the structural isomerism from diisopropyl to isopropyl/propyl is unlikely to cause a drastic shift.[7] | - |

| Water Solubility | Expected to be sparingly soluble | The phenolic hydroxyl group allows for hydrogen bonding with water, but the large, nonpolar alkyl substituents (C₁₂H₁₇) will significantly limit aqueous solubility, similar to Propofol.[9] | - |

| Organic Solvent Solubility | Expected to be highly soluble | Like other phenols, it is anticipated to be readily soluble in common organic solvents such as ethanol, acetone, and hydrocarbons.[9] | - |

| Storage | Store at 2°C - 8°C, protect from light | Phenols are susceptible to oxidation, which can be accelerated by light and heat, often leading to discoloration.[6][10] |[6] |

Experimental Determination of Physical Properties

To ensure scientific rigor, physical characteristics must be determined using standardized, validated protocols. The OECD Guidelines for the Testing of Chemicals provide an internationally accepted framework for such determinations.[11][12][13]

Melting Point Determination

Causality: The melting point is a fundamental indicator of a substance's purity. For a pure crystalline solid, the melting range is narrow. The presence of impurities, such as other phenol isomers, will typically depress the melting point and broaden the melting range.

Methodology (Adapted from OECD Guideline 102):

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which could act as an impurity and depress the melting point.

-

Instrumentation: Utilize a capillary melting point apparatus. This instrument provides controlled heating and clear visualization of the sample.

-

Capillary Loading: Load a small amount of the finely powdered substance into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

-

Heating Protocol:

-

Perform a rapid preliminary heating to determine an approximate melting temperature.

-

For the precise measurement, begin heating at a rate of ~10°C/min until the temperature is 20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C/min to allow for thermal equilibrium between the sample, thermometer, and heating block.

-

-

Observation and Reporting:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last solid crystal disappears (completion of melting).

-

Report the result as a melting range. For a highly pure compound, this range should be ≤ 1°C.

-

Caption: Workflow for experimental melting point determination.

Solubility Determination

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the phenolic -OH group grants some capacity for interaction with polar solvents like water, while the large alkyl framework favors dissolution in nonpolar organic solvents. Quantifying solubility is essential for designing extraction procedures, chromatographic separations, and formulation studies.

Methodology (Flask Method, adapted from OECD Guideline 105):

-

System Preparation: For each solvent (e.g., water, ethanol, hexane), add a known volume to a flask equipped with a magnetic stirrer. The flasks must be placed in a constant temperature water bath (e.g., 25°C) to ensure isothermal conditions.

-

Analyte Addition: Add an excess amount of this compound to each flask. The excess is critical to ensure that a saturated solution is formed.

-

Equilibration: Stir the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. Visual inspection for the persistence of undissolved material confirms saturation.

-

Phase Separation: After equilibration, stop stirring and allow the undissolved material to settle. Centrifugation may be required to separate fine particles from the saturated solution.

-

Sampling and Analysis:

-

Carefully extract an aliquot of the clear, saturated supernatant.

-

Determine the concentration of the dissolved analyte using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

-

Reporting: Express the solubility in standard units, such as g/L or mol/L, at the specified temperature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift, integration, and splitting pattern of each signal provide detailed information about the connectivity and arrangement of atoms.

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Expected to appear in the δ 6.5-7.5 ppm region. The substitution pattern will lead to a complex splitting pattern.

-

Phenolic Proton (-OH): A broad singlet, typically between δ 4-7 ppm. Its position can be concentration and solvent dependent.

-

Isopropyl Proton (-CH): A septet around δ 3.0-3.5 ppm, split by the six adjacent methyl protons.

-

Propyl Protons (-CH₂CH₂CH₃): Three distinct signals are expected: a triplet for the terminal -CH₃, a multiplet for the central -CH₂-, and a triplet for the -CH₂- group attached to the aromatic ring.

-

Isopropyl Methyl Protons (-CH₃): A doublet around δ 1.2-1.4 ppm.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm region. The carbon bearing the -OH group will be the most downfield.

-

Alkyl Carbons: Signals for the isopropyl and propyl carbons will appear in the upfield region (δ 10-40 ppm).

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard pulse programs.

-

Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

Expected Key Absorptions:

-

O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Medium absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption around 1200 cm⁻¹.

Caption: General workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Expected Features:

-

Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.

-

Fragmentation: Expect to see characteristic fragmentation patterns of alkylphenols. A major fragment would likely result from benzylic cleavage, losing a methyl group from the isopropyl substituent (M-15), resulting in a fragment at m/z = 163. Another likely fragmentation is the loss of a propyl radical (M-43) leading to a fragment at m/z = 135.

Conclusion

While this compound is primarily known as a process impurity, a thorough understanding of its physical characteristics is indispensable for the professionals it concerns. This guide establishes a framework for its characterization by integrating known data with standardized, authoritative experimental protocols. The application of these methodologies—from melting point determination to advanced spectroscopic analysis—provides a robust system for validating the identity, purity, and behavior of this compound. By leveraging comparative data from analogous structures, researchers can anticipate the properties of this compound and design their experiments and analytical methods with a higher degree of confidence and scientific rigor.

References

-

OECD (1981), OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, OECD Publishing, Paris. [Link]

-

OECD iLibrary, OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link]

-

Wikipedia, OECD Guidelines for the Testing of Chemicals. [Link]

-

OECD, Guidelines for the Testing of Chemicals. [Link]

-

PubChem, 2-Isopropylphenol. [Link]

-

Solubility of Things, Propofol. [Link]

-

The Good Scents Company, 2,6-diisopropyl phenol. [Link]

-

Chemsrc, this compound. [Link]

-

Pharmaffiliates, Propofol-impurities. [Link]

-

Human Metabolome Database, 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). [Link]

-

Human Metabolome Database, 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). [Link]

-

PubChemLite, this compound (C12H18O). [Link]

-

PubChem, this compound. [Link]

-

The Good Scents Company, 2-isopropyl phenol. [Link]

-

Wikipedia, Propofol. [Link]

-

AIP Publishing, IUPAC-NIST Solubility Data Series. 91. Phenols with Water. Part 1. C6 and C7 Phenols with Water and Heavy Water. [Link]

-

PubChem, Phenol. [Link]

-

ResearchGate, (PDF) Standardized and unified methods for determining phenols in natural and drinking waters and main trends of their development. [Link]

-

EPA, Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). [Link]

-

NCERT, Alcohols, Phenols and Ethers. [Link]

-

PubChem, Isopropanol. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound (Propofol Impurity O) | 74663-48-2 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C12H18O | CID 3058154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:74663-48-2 | Chemsrc [chemsrc.com]

- 6. This compound | 74663-48-2 | II24705 [biosynth.com]

- 7. 2,6-diisopropyl phenol, 2078-54-8 [thegoodscentscompany.com]

- 8. 2-Isopropylphenol | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 13. search.library.brandeis.edu [search.library.brandeis.edu]

- 14. 2-Isopropylphenol(88-69-7) 13C NMR spectrum [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Isopropyl-6-propylphenol (Propofol Impurity O)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropyl-6-propylphenol (CAS 74663-48-2) is a substituted phenolic compound primarily recognized as an impurity of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.[1][2] Its structural similarity to Propofol suggests potential modulatory effects on GABA-A receptors, the primary target of Propofol.[3][4] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, analytical characterization, and putative biological significance. Given the limited direct research on this specific molecule, this guide synthesizes available data and draws logical parallels from the extensive knowledge base of Propofol to provide actionable insights for drug development and research professionals.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 2-(1-Methylethyl)-6-propylphenol or Propofol Impurity O, is an alkylated phenol.[1][5] Its structure consists of a benzene ring hydroxylated at position 1, with an isopropyl group at position 2 and a n-propyl group at position 6. This asymmetric substitution distinguishes it from the more common anesthetic, Propofol, which has two isopropyl groups.[3]

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements.

Table 1: Physicochemical Properties of this compound and Propofol

| Property | This compound | Propofol (2,6-diisopropylphenol) | Reference(s) |

|---|---|---|---|

| CAS Number | 74663-48-2 | 2078-54-8 | [3][5] |

| Molecular Formula | C₁₂H₁₈O | C₁₂H₁₈O | [1][3] |

| Molecular Weight | 178.27 g/mol | 178.27 g/mol | [1][3] |

| Boiling Point | 254.5 ± 9.0 °C | 256 °C | [6][7] |

| Density | 0.951 g/cm³ | 0.955 g/cm³ @ 20 °C | [5][7] |

| LogP (Octanol-Water) | 4.34 | 3.79 | [6][7] |

| pKa | Not reported, expected ~10-11 | ~11 | Inferred |

| Aqueous Solubility | Expected to be low | 124 mg/L | [7][8] |

| Appearance | Not specified, likely liquid | Light-straw-colored liquid |[7] |

The slightly higher LogP of this compound compared to Propofol suggests it is more lipophilic. This could have implications for its blood-brain barrier penetration, volume of distribution, and formulation. Like Propofol, its low aqueous solubility necessitates specialized formulations, such as lipid emulsions, for intravenous administration.[8][9]

Section 2: Synthesis and Purification

The synthesis of asymmetrically substituted alkylated phenols like this compound typically involves multi-step procedures to control regioselectivity. A plausible synthetic strategy can be inferred from established methods for related compounds.[10] The most common industrial method for producing symmetrically substituted phenols like Propofol is the direct Friedel-Crafts alkylation of phenol with propylene or isopropyl alcohol over an acid catalyst.[11][12][13]

A potential route for this compound could start with a selective alkylation of a protected phenol or a starting material that directs the incoming alkyl groups to specific positions. One documented pathway involves starting with 2-Isopropylphenol and introducing the propyl group in a subsequent step.[10]

Conceptual Synthesis Workflow

This diagram illustrates a generalized, multi-step workflow for synthesizing an asymmetrically substituted phenol, a process necessary to avoid the statistical mixture of products that would result from a one-pot reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Synthesis: The choice of a multi-step synthesis is critical. Attempting to introduce both propyl and isopropyl groups simultaneously would yield a mixture of products (2-propylphenol, 2-isopropylphenol, 2,6-dipropylphenol, 2,6-diisopropylphenol, etc.) that are difficult to separate due to similar boiling points. By performing sequential alkylations, often with a directing group or by leveraging steric hindrance, a higher yield of the desired asymmetric product can be achieved.[14] Purification via vacuum distillation is standard for these types of high-boiling, oxygen-sensitive liquids.[14]

Section 3: Analytical Characterization

Accurate identification and quantification are paramount, especially when dealing with a compound designated as a pharmaceutical impurity.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like alkylated phenols.[15][16]

Detailed Protocol: GC-MS Analysis

This protocol is a self-validating system for the identification and quantification of this compound in a sample matrix (e.g., a Propofol drug product).

Objective: To confirm the identity and determine the purity of this compound.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

- Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Hexane.

- Prepare a series of calibration standards of a certified reference material for this compound (e.g., 1, 5, 10, 50, 100 µg/mL).

- Prepare a system suitability standard containing both Propofol and this compound to ensure baseline separation.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent GC or equivalent.

- Column: A low-polarity column, such as a CP-Sil 8 CB or TG-5SilMS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for resolving alkylated phenols.[16][17]

- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[16][18]

- Injector: Splitless mode (1 µL injection volume) at 250-275 °C.[16][17]

- Oven Program:

- Initial temperature: 60 °C, hold for 2-5 minutes.

- Ramp: Increase at 10 °C/min to 280-300 °C.[16][19]

- Final hold: 5-10 minutes.

- Mass Spectrometer:

- Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230-280 °C.[17][18]

- Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound would include the molecular ion (m/z 178) and characteristic fragments.

3. Data Analysis and Validation:

- Identification: Confirm the retention time of the analyte peak against the certified reference standard. The mass spectrum of the peak must match the reference spectrum.

- Quantification: Generate a calibration curve from the standards using the peak area. The response should be linear (R² > 0.999).[20]

- System Suitability: The resolution between the Propofol and this compound peaks should be >2.0. The relative standard deviation (RSD) for replicate injections of a standard should be <5%.[21]

Section 4: Biological Activity and Mechanism of Action

Direct pharmacological studies on this compound are not widely published. However, its structural analogy to Propofol provides a strong basis for hypothesizing its mechanism of action (MoA). Propofol primarily exerts its anesthetic and sedative effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][9]

Proposed Mechanism of Action

Propofol binds to specific sites on the GABA-A receptor, a ligand-gated chloride channel.[9][22] This binding potentiates the effect of the endogenous neurotransmitter GABA, increasing the duration of chloride channel opening.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and leading to widespread central nervous system depression.[4][23] At higher concentrations, Propofol can directly activate the GABA-A receptor even in the absence of GABA.[3][23]

It is highly probable that this compound interacts with the GABA-A receptor in a similar manner. The substitution of one isopropyl group with a slightly less bulky n-propyl group may alter the binding affinity and efficacy at the receptor site, potentially leading to differences in potency, onset, and duration of action compared to Propofol.

Caption: Proposed mechanism of action via potentiation of the GABA-A receptor.

Section 5: Considerations in Drug Development

As a known impurity of a major drug, this compound holds significance in several areas of drug development:

-

Pharmacology & Toxicology: The primary concern is its own pharmacological and toxicological profile. Does it contribute to the therapeutic or adverse effects of Propofol? Acute toxicity data shows an intravenous LD50 of 80 mg/kg in mice, indicating significant biological activity.[6] Further studies are needed to characterize its specific effects on the CNS, cardiovascular, and respiratory systems.

-

Pharmacokinetics (PK): The difference in lipophilicity (LogP) suggests its PK profile may differ from Propofol. A higher LogP could lead to a larger volume of distribution and potentially a longer elimination half-life, which could be relevant if it contributes to a "hangover" effect.

-

Metabolism: Propofol is rapidly metabolized in the liver, primarily via glucuronidation.[3] this compound is expected to follow similar metabolic pathways. Investigating its metabolic profile is crucial to ensure that its metabolites are not toxic.

-

Analytical Reference Standard: Its primary role is as a reference standard for quality control (QC) in the manufacturing of Propofol.[2] Pharmaceutical guidelines require that impurities are identified and controlled within strict limits, necessitating the availability of high-purity this compound for analytical method development and validation.[2]

References

-

Propofol - Wikipedia. (URL: [Link])

-

Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Publishing. (URL: [Link])

-

What is the mechanism of Propofol? - Patsnap Synapse. (URL: [Link])

-

Propofol - OpenAnesthesia. (URL: [Link])

-

Propofol Synthesis | PDF - Scribd. (URL: [Link])

-

Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PubMed Central. (URL: [Link])

-

Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - ResearchGate. (URL: [Link])

-

This compound | CAS#:74663-48-2 - Chemsrc. (URL: [Link])

-

Continuous Flow Synthesis of Propofol - PMC - NIH. (URL: [Link])

-

Physicochemical properties, pharmacokinetics, and pharmacodynamics of a reformulated microemulsion propofol in rats - PubMed. (URL: [Link])

-

Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed. (URL: [Link])

-

Modulation of the GABAA receptor by propofol is independent of the gamma subunit - PubMed. (URL: [Link])

-

Physical properties and stability of two emulsion formulations of propofol - PubMed. (URL: [Link])

-

Propofol | C12H18O | CID 4943 - PubChem - NIH. (URL: [Link])

-

This compound | C12H18O | CID 3058154 - PubChem - NIH. (URL: [Link])

-

EPA-NERL: 528: Phenols in Water by GC/MS - National Environmental Methods Index. (URL: [Link])

-

Characterization of phenol and alkyl phenols in organic matrixes with monoethylene glycol extraction and multidimensional gas chromatography/mass spectrometry - PubMed. (URL: [Link])

-

Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol - MDPI. (URL: [Link])

-

Propofol EP Impurity O | CAS No: 74663-48-2 - Cleanchem. (URL: [Link])

- CN103360219A - Synthesis method of high-purity propofol - Google P

-

Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS) - MATEC Web of Conferences. (URL: [Link])

-

Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu | ACS Food Science & Technology - ACS Publications. (URL: [Link])

-

GC/MS Determination of Phenolic Compounds in Soil Samples Using Soxhlet Extraction and Derivatization Techniques - J-Stage. (URL: [Link])

-

Guidelines for alkylphenols estimation as alkylphenol polyethoxylates pollution indicator in wastewater treatment plant effluents - Analytical Methods (RSC Publishing). (URL: [Link])

-

Phenols Analysis of ethyl derivatives of alkylphenols - Agilent. (URL: [Link])

-

Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - ResearchGate. (URL: [Link])

-

2-isopropyl phenol, 88-69-7 - The Good Scents Company. (URL: [Link])

-

Synthesis of ortho-isopropyl phenol - PrepChem.com. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Propofol - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Propofol? [synapse.patsnap.com]

- 5. This compound | 74663-48-2 | II24705 [biosynth.com]

- 6. This compound | CAS#:74663-48-2 | Chemsrc [chemsrc.com]

- 7. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. openanesthesia.org [openanesthesia.org]

- 10. This compound (Propofol Impurity O) synthesis - chemicalbook [chemicalbook.com]

- 11. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN103360219A - Synthesis method of high-purity propofol - Google Patents [patents.google.com]

- 15. NEMI Method Summary - 528 [nemi.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. agilent.com [agilent.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. matec-conferences.org [matec-conferences.org]

- 20. Characterization of phenol and alkyl phenols in organic matrixes with monoethylene glycol extraction and multidimensional gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Isopropyl-6-propylphenol (Propofol Impurity O)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Isopropyl-6-propylphenol, a molecule of significant interest in pharmaceutical research and development, primarily recognized as a process impurity of the widely used anesthetic agent, Propofol. This document delves into its chemical identity, synthesis, physicochemical properties, and known biological interactions, offering a crucial resource for researchers in pharmacology, toxicology, and medicinal chemistry.

Nomenclature and Chemical Identity

This compound is a disubstituted phenol characterized by an isopropyl group and a propyl group at the ortho positions relative to the hydroxyl group. Understanding its various synonyms is critical for a comprehensive literature search and clear scientific communication.

| Identifier | Value |

| Systematic (IUPAC) Name | 2-propan-2-yl-6-propylphenol[1][2][3] |

| Common Synonyms | 2-(1-Methylethyl)-6-propyl phenol[4][5], Propofol Impurity O[3][4][5][6][7][8] |

| CAS Number | 74663-48-2[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₂H₁₈O[1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 178.27 g/mol [1][2][3][4][5][6][7][8][9] |

| InChI | InChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3[2][3] |

| SMILES | CCCc1cccc(C(C)C)c1O[2][3][5][7] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and the design of relevant experimental studies.

| Property | Value | Source |

| Boiling Point | 254.5 ± 9.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 115.3 ± 7.2 °C | [4] |

| LogP | 4.34 | [4] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [4] |

| Refractive Index | 1.515 | [4] |

| Storage Temperature | 2°C - 8°C, protected from light | [5] |

Synthesis and Manufacturing Context

This compound is primarily encountered as a process-related impurity in the synthesis of Propofol (2,6-diisopropylphenol). Its formation is a consequence of the alkylation of phenol. One documented synthetic route to obtain this compound for research purposes involves a multi-step process starting from 2-isopropylphenol.

Conceptual Synthetic Pathway

Caption: Conceptual overview of a synthetic route to this compound.

Detailed Experimental Protocol (Based on Literature)

A plausible multi-step synthesis, as referenced in the literature, is outlined below. This protocol is intended for experienced synthetic chemists and requires appropriate safety precautions.

Step 1: Allylation of 2-Isopropylphenol [4]

-

In a suitable reaction vessel, dissolve 2-isopropylphenol in a biphasic system of dichloromethane and 1 N aqueous sodium hydroxide.

-

Add a phase-transfer catalyst, such as benzyltri-n-butylammonium bromide.

-

To the stirred mixture at ambient temperature, add allyl bromide dropwise.

-

Continue stirring for approximately 2 hours until the reaction is complete (monitored by TLC or GC).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield crude allyl o-cumyl ether.

Step 2: Claisen Rearrangement [4]

-

Heat the crude allyl o-cumyl ether at 250 °C for approximately 1.5 hours.

-

The rearrangement will yield 2-allyl-6-isopropylphenol.

-

Purify the product by vacuum distillation or column chromatography.

Step 3: Hydrogenation [4]

-

Dissolve the purified 2-allyl-6-isopropylphenol in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation with hydrogen gas (760 Torr) at 25 °C for approximately 15 minutes.

-

Filter the catalyst and evaporate the solvent to yield this compound.

-

Further purification can be achieved by chromatography if necessary.

Mechanism of Action and Biological Interactions

While the primary anesthetic action of Propofol is attributed to its potentiation of GABA-A receptor activity, this compound is described as a reactive alkylating agent .[5] This suggests a different primary mechanism of biological interaction.

Alkylation of Proteins

As a reactive alkylating agent, this compound has the potential to form covalent bonds with nucleophilic functional groups on proteins and other biomolecules. The hydroxyl group on the phenol ring is a key feature. It is proposed that this compound can bind to the hydroxyl group of protein targets, thereby modifying their structure and function.[5]

Caption: Proposed mechanism of protein alkylation by this compound.

Interaction with Serum Albumin and Cytochrome P450

Research indicates that this compound can bind to the active sites of several enzymes, including human serum albumin and cytochrome P450 reductase.[5] The binding constants for these interactions have been computationally determined and show good agreement with experimental data from titration calorimetry.[5]

-

Human Serum Albumin (HSA): As a major carrier protein in the blood, the binding of xenobiotics to HSA can significantly affect their pharmacokinetic profile. The interaction of this compound with HSA suggests it can be transported in the bloodstream, potentially reaching various tissues.

-

Cytochrome P450 (CYP) Reductase: The interaction with CYP reductase is noteworthy as this enzyme is a crucial component of the CYP450 monooxygenase system, which is responsible for the metabolism of a vast array of drugs and endogenous compounds.[10][11] Covalent modification of CYP reductase could potentially disrupt the metabolism of other drugs, leading to drug-drug interactions.

Analytical Methodologies

The detection and quantification of this compound, particularly as an impurity in Propofol, require sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the impurity profiling of Propofol.

-

Objective: To separate and quantify this compound from Propofol and other related impurities.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

-

Chromatographic System:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.

-

Flow Rate: A standard flow rate of 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Propofol and the impurity have significant absorbance (e.g., 270 nm).

-

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

-

Objective: To achieve high-resolution separation and unambiguous identification of this compound.

-

Methodology:

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like ethanol.

-

GC System:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Pulsed splitless injection can enhance sensitivity.[12]

-

Temperature Program: A programmed temperature gradient is used to separate compounds with different boiling points.

-

-

MS System:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Mass spectra are recorded in full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.[12]

-

-

Toxicology and Safety

As an impurity in a pharmaceutical product, understanding the toxicological profile of this compound is of paramount importance.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Acute Toxicity

Limited acute toxicity data is available. An intravenous LD50 in mice has been reported as 80 mg/kg, with observed toxic effects including sleep.[4]

Handling and Safety Precautions

When handling this compound, the following precautions should be taken:[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

First Aid:

-

If Swallowed: Rinse mouth and seek medical help.

-

If on Skin: Wash with plenty of water.

-

If Inhaled: Move to fresh air.

-

If in Eyes: Rinse with water for several minutes.

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

Conclusion

This compound, while primarily known as an impurity of Propofol, presents an interesting case study for researchers in drug development and toxicology. Its characterization as a reactive alkylating agent distinguishes its potential biological effects from those of its parent compound. A thorough understanding of its synthesis, physicochemical properties, analytical methods, and toxicological profile is essential for ensuring the safety and efficacy of Propofol formulations. Further research into its specific protein targets and the functional consequences of its alkylating activity could provide deeper insights into the toxicology of process-related impurities in pharmaceuticals.

References

-

This compound | CAS#:74663-48-2 | Chemsrc. [Link]

-

This compound | C12H18O | CID 3058154 - PubChem - NIH. [Link]

-

Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. [Link]

-

2-Butyl-6-(4-propan-2-yl-2-propylphenyl)phenol | C22H30O - PubChem. [Link]

-

2,6-Di(propan-2-yl)phenol - PubChem. [Link]

-

2-(2-Ethyl-4-propan-2-ylphenyl)-6-propylphenol | C20H26O | CID - PubChem. [Link]

-

Full propofol screening: Eleven impurities profiled at once - 2013 - Wiley Analytical Science. [Link]

-

(PDF) Characterization, In Vivo Evaluation and Molecular Modeling of Different Propofol-Cyclodextrin Complexes to Assess Their Drug Delivery Potential at The Blood-Brain Barrier Level - ResearchGate. [Link]

-

Propofol-impurities - Pharmaffiliates. [Link]

-

2-propyl phenol o-propylphenol - The Good Scents Company. [Link]

-

2-(1-Methylethenyl)-6-(1-methylethyl)phenol - PubChem. [Link]

-

Phenol, 2-(1-methylethyl)- - the NIST WebBook. [Link]

-

2-Methyl-6-propylphenol | C10H14O | CID 248475 - PubChem - NIH. [Link]

-

Propofol Toxicity - StatPearls - NCBI Bookshelf - NIH. [Link]

-

2-Propylphenol | C9H12O | CID 12570 - PubChem. [Link]

-

Propofol | C12H18O | CID 4943 - PubChem - NIH. [Link]

-

Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method - PubMed. [Link]

-

Antiproliferative and Apoptosis-Inducing Activities of 4-Isopropyl-2,6-bis(1-phenylethyl)phenol Isolated from Butanol Fraction of Cordyceps bassiana - PubMed. [Link]

-

Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction - SciELO. [Link]

-

CAS No : 74663-48-2| Product Name : Propofol - Impurity O| Chemical Name : this compound | Pharmaffiliates. [Link]

-

Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions - PMC - PubMed Central. [Link]

-

Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity - PMC - NIH. [Link]

-

Role of protein-protein interactions in cytochrome P450-mediated drug metabolism and toxicity - PubMed. [Link]

-

CYP2C9-CYP3A4 Protein-Protein Interactions: Role of the Hydrophobic N Terminus - NIH. [Link]

-

CYP2D6-CYP2C9 Protein-Protein Interactions and Isoform-Selective Effects on Substrate Binding and Catalysis - PMC - NIH. [Link]

-

Orientations of the hydroxyl and isopropyl groups in the cis and trans conformers of 2-isopropylphenol and 2-isopropyl-6-methylphenol - ResearchGate. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2-(2-Methyl-4-propan-2-ylphenyl)-6-propylphenol | C19H24O | CID 149811868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Propofol Impurity O) synthesis - chemicalbook [chemicalbook.com]

- 5. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]

- 6. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Novel Approach for Characterizing Propofol Binding Affinities to Serum Albumins from Different Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of protein-protein interactions in cytochrome P450-mediated drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-Depth Technical Guide to 2-(1-Methylethyl)-6-propylphenol (Propofol Impurity O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylethyl)-6-propylphenol, a substituted phenol of significant interest within the pharmaceutical landscape, is primarily recognized as a specified impurity of the widely used intravenous anesthetic agent, propofol.[1][2] Designated as "Propofol Impurity O" in the European Pharmacopoeia, its presence in the final drug product is strictly monitored to ensure the safety and efficacy of the anesthetic.[1] This guide provides a comprehensive technical overview of 2-(1-Methylethyl)-6-propylphenol, encompassing its chemical and physical properties, synthesis, analytical methodologies for detection and quantification, toxicological profile, and the regulatory framework governing its limits in pharmaceutical formulations. Understanding the profile of this impurity is critical for researchers and professionals involved in the development, manufacturing, and quality control of propofol.

Chemical and Physical Properties

2-(1-Methylethyl)-6-propylphenol is an alkylated phenol derivative. The strategic placement of the isopropyl and propyl groups at the ortho positions relative to the hydroxyl group influences its physicochemical characteristics. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Synonyms | 2-Isopropyl-6-propylphenol, Propofol Impurity O | [1][2] |

| CAS Number | 74663-48-2 | [2] |

| Molecular Formula | C₁₂H₁₈O | [2] |

| Molecular Weight | 178.27 g/mol | [2] |

| Density | 0.951 g/cm³ | [2] |

| Appearance | Colorless or very light yellow, clear liquid | [1] |

| Solubility | Very slightly soluble in water, miscible with hexane and methanol | [1] |

| Refractive Index | 1.5125 to 1.5145 | [1] |

Synthesis of 2-(1-Methylethyl)-6-propylphenol

The synthesis of 2-(1-Methylethyl)-6-propylphenol is of interest for the preparation of analytical standards and for toxicological evaluation. While it is primarily formed as a byproduct during the synthesis of propofol, a targeted synthesis can be achieved. The following protocol is a representative multi-step synthesis adapted from methodologies used for analogous alkylated phenols.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 2-(1-Methylethyl)-6-propylphenol.

Experimental Protocol: Synthesis

Materials:

-

2-Isopropylphenol

-

Propionaldehyde

-

Strong base (e.g., Sodium Hydroxide)

-

Benzyltri-n-butylammonium bromide (Phase-transfer catalyst)

-

Dichloromethane

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

Step 1: Alkylation

-

In a round-bottom flask, dissolve 2-isopropylphenol in dichloromethane.

-

Add an aqueous solution of sodium hydroxide and benzyltri-n-butylammonium bromide.

-

Cool the mixture in an ice bath and add propionaldehyde dropwise with vigorous stirring.

-

Allow the reaction to proceed for 2 hours at ambient temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Claisen Rearrangement

-

Heat the crude intermediate from Step 1 at 250 °C for 1.5 hours in an inert atmosphere. This high-temperature step facilitates the rearrangement to the allylic intermediate.

-

Cool the reaction mixture and purify the product by column chromatography.

Step 3: Reduction

-

Dissolve the purified allylic intermediate in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at 25 °C.

-

Stir the reaction mixture for 15-30 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent to yield 2-(1-Methylethyl)-6-propylphenol.

Analytical Methodology

The quantification of 2-(1-Methylethyl)-6-propylphenol is crucial for the quality control of propofol. The European Pharmacopoeia outlines a gas chromatography (GC) method for the analysis of propofol impurities, including Impurity O.[1]

Analytical Workflow Diagram

Caption: Workflow for the analysis of 2-(1-Methylethyl)-6-propylphenol.

Experimental Protocol: Gas Chromatography

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: Fused silica column (30 m x 0.32 mm) coated with polymethylphenylsiloxane (0.5 µm film thickness).[1]

-

Carrier Gas: Helium for chromatography.[1]

-

Flow Rate: 1.7 mL/min.[1]

-

Split Ratio: 1:5.[1]

-

Temperature Program:

-

Initial Temperature: 80 °C, hold for 3 minutes.

-

Ramp: 80 °C to 210 °C at a rate of 10 °C/min.

-

Final Temperature: 210 °C, hold for 15 minutes.[1]

-

-

Injector Temperature: 100 °C.[1]

-

Detector Temperature: 270 °C.[1]

-

Injection Volume: 1 µL.[1]

Procedure:

-

Test Solution Preparation: Dissolve 40.0 mg of the propofol sample in methylene chloride and dilute to 10.0 mL with the same solvent.[1]

-

Reference Solution Preparation: Prepare a reference solution of 2-(1-Methylethyl)-6-propylphenol at a known concentration.

-

System Suitability: The relative retention time for 2-(1-Methylethyl)-6-propylphenol (Impurity O) is approximately 1.03 relative to propofol (retention time of about 17 minutes).[1]

-

Analysis: Inject the test and reference solutions into the GC system and record the chromatograms.

-

Quantification: Calculate the content of 2-(1-Methylethyl)-6-propylphenol in the sample by comparing the peak area of the impurity with the peak area of the reference standard.

Pharmacology and Toxicology

The pharmacological profile of 2-(1-Methylethyl)-6-propylphenol is not extensively characterized independently. Its significance is primarily derived from its status as a propofol impurity.

Pharmacology:

-

Mechanism of Action: While not definitively studied, as a structural analog of propofol, it may exhibit some activity at the GABA-A receptor, a key target for the anesthetic effects of propofol.[3] However, one source describes this compound as a "reactive alkylating agent" that can react with proteins and enzymes, suggesting a different and potentially toxic mechanism of action.[2]

-

Expected Effects: Due to its structural similarity to propofol, it could potentially contribute to the sedative or other central nervous system effects of propofol, although its potency is unknown.

Toxicology:

-

Acute Toxicity: The intravenous LD50 in mice is reported to be 80 mg/kg, with observed toxic effects including sleep.[4]

-

Hazard Classification: The compound is classified as harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation.[5]

-

Implications as an Impurity: The presence of this and other impurities in propofol formulations can potentially alter the safety and efficacy profile of the drug. The control of these impurities to very low levels is therefore a critical aspect of pharmaceutical manufacturing.

Regulatory Context and Limits

Given its identification as a specified impurity in propofol, regulatory bodies have established limits for its acceptable concentration in the final drug product.

-

European Pharmacopoeia (EP): The EP monograph for propofol specifies a limit for Impurity O of not more than 0.05%.[1]

-

United States Pharmacopeia (USP): The USP monograph for propofol lists several related compounds and provides tests for their control, although the specific designation "Impurity O" is from the EP. The USP emphasizes that the profile of related compounds can depend on the manufacturing process and sets limits for individual and total impurities.[6]

The stringent control of 2-(1-Methylethyl)-6-propylphenol underscores the importance of robust analytical methods and well-controlled manufacturing processes in the pharmaceutical industry to ensure patient safety.

Conclusion

2-(1-Methylethyl)-6-propylphenol is a critical quality attribute in the production of propofol. Its synthesis, while achievable for research and standardization purposes, is primarily a concern as a process-related impurity. The analytical methods for its detection are well-established, with gas chromatography being the method of choice according to pharmacopoeial standards. While its independent pharmacological and toxicological profiles are not extensively detailed, its potential as a reactive alkylating agent and its structural similarity to propofol necessitate its strict control within the established regulatory limits. For professionals in drug development and manufacturing, a thorough understanding of this impurity is essential for ensuring the quality, safety, and regulatory compliance of propofol products.

References

- European Directorate for the Quality of Medicines & HealthCare. (2014). Propofolum. In European Pharmacopoeia 7.0 (pp. 2810-2812).

- United States Pharmacopeial Convention. (2006). USP Monographs: Propofol. In USP29-NF24.

- Biosynth. (n.d.). This compound.

- Chemsrc. (2025). This compound.

- PubChem. (n.d.). Propofol.

- USP-NF. (n.d.). Propofol Injectable Emulsion.

- Sigma-Aldrich. (n.d.). Propofol Related Compound B USP Reference Standard.

- PubChem. (n.d.). Propofol.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Propofol EP Reference Standard.

- Pharmaffiliates. (n.d.). Propofol-impurities.

- USP-NF. (2015). Propofol Injectable Emulsion Revision Bulletin.

- Deranged Physiology. (2025). Propofol.

- Veeprho. (n.d.). Propofol EP Impurity O.

- GLP Pharma Standards. (n.d.). Propofol EP Impurity O.

- HTS Biopharma. (n.d.). Propofol EP Impurity O.

- MZ-Analysentechnik GmbH. (n.d.). Propofol Related Compound C/EP Impurity.

- The Good Scents Company. (n.d.). 2-isopropyl phenol, 88-69-7.

- Fisher Scientific. (2010).

- Santa Cruz Biotechnology. (n.d.). This compound (Propofol Impurity O).

- The Good Scents Company. (n.d.). 2,6-diisopropyl phenol, 2078-54-8.

- PubChem. (n.d.). 2-Isopropylphenol.

- BLD Pharm. (n.d.). This compound.

Sources

- 1. drugfuture.com [drugfuture.com]

- 2. This compound | 74663-48-2 | II24705 [biosynth.com]

- 3. Propofol - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS#:74663-48-2 | Chemsrc [chemsrc.com]

- 5. This compound | C12H18O | CID 3058154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmacopeia.cn [pharmacopeia.cn]

The Emergence of a Process-Related Impurity: A Technical Guide to the Discovery and History of Propofol Impurity O

Abstract

This in-depth technical guide provides a comprehensive overview of Propofol Impurity O, a critical process-related impurity in the manufacturing of the widely used intravenous anesthetic agent, Propofol. Aimed at researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, the evolution of its analytical detection, and the underlying scientific principles that govern its formation and control. We will explore the initial synthesis of this compound, its eventual identification as a significant impurity, its inclusion in major pharmacopoeias, and the state-of-the-art analytical methodologies for its quantification. This guide serves as a holistic resource, combining historical perspective with practical, field-proven insights to support robust impurity control strategies in pharmaceutical development and manufacturing.

Introduction: The Imperative of Purity in Propofol

Propofol (2,6-diisopropylphenol) is an indispensable short-acting hypnotic agent utilized globally for the induction and maintenance of anesthesia and for sedation in intensive care settings.[1] Its rapid onset and offset of action have made it a cornerstone of modern anesthetic practice. However, the safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. The presence of impurities, even at trace levels, can have significant implications for patient safety, potentially leading to adverse effects or diminished therapeutic efficacy.[2]

The manufacturing process of Propofol, like any synthetic route, is susceptible to the formation of byproducts and related substances.[3] Rigorous control over these impurities is not only a regulatory requirement but also a fundamental aspect of ensuring product quality. This guide focuses on a specific, pharmacopeially recognized process-related impurity: Propofol Impurity O .

The Genesis of Propofol Impurity O: An Unintended Discovery

The story of Propofol Impurity O begins not as an impurity to be controlled, but as one of a series of novel compounds synthesized for their potential therapeutic benefit. In a seminal 1980 paper published in the Journal of Medicinal Chemistry, researchers Roger James and John B. Glen detailed the synthesis and biological evaluation of a series of alkylphenols as potential intravenous anesthetic agents.[1] Their investigation was a systematic exploration of structure-activity relationships, aiming to identify compounds with favorable anesthetic properties.

Among the numerous analogues synthesized was 2-isopropyl-6-propylphenol , the chemical entity now designated as Propofol Impurity O.[4][5] This compound was created as part of a broader effort to understand how varying the alkyl substituents on the phenol ring would impact anesthetic potency and duration. The primary focus of this research was the development of what would become Propofol (2,6-diisopropylphenol), which emerged from this study as a promising candidate for clinical development.[1]

The initial synthesis of this compound was a deliberate act of medicinal chemistry, not an accidental byproduct. However, the synthetic pathways explored in this early research laid the groundwork for understanding the potential for its formation as a process-related impurity in the large-scale manufacturing of Propofol.

Chemical Profile of Propofol Impurity O

| Property | Value | Source |

| IUPAC Name | 2-(1-Methylethyl)-6-propylphenol | [4] |

| Synonyms | Propofol BP Impurity O, Propofol EP Impurity O | [4] |

| CAS Number | 74663-48-2 | [4] |

| Molecular Formula | C12H18O | [4] |

| Molecular Weight | 178.27 g/mol | [4] |

From Novel Compound to Regulated Impurity: A Shift in Perspective

The transition of this compound from a synthesized analogue to a monitored impurity is a story of evolving analytical capabilities and a deeper understanding of pharmaceutical manufacturing processes. As the production of Propofol scaled up to meet clinical demand, the focus shifted to ensuring the purity and consistency of the final drug product.

The primary synthetic route to Propofol involves the alkylation of phenol with propylene.[3] Variations in reaction conditions, starting materials, and purification processes can lead to the formation of various related substances. It is through the diligent application of analytical chemistry that these impurities are identified and controlled.

The exact timeline of the first identification of this compound as a process-related impurity in commercial batches of Propofol is not extensively documented in publicly available literature. However, its inclusion as a specified impurity in major pharmacopoeias, such as the European Pharmacopoeia (EP), signifies that it was detected in manufactured batches and deemed necessary to control.[3]

Rationale for Pharmacopoeial Inclusion

The decision to include an impurity in a pharmacopoeial monograph is based on a comprehensive risk assessment. Factors considered include:

-

Frequency of Occurrence: The impurity is consistently detected in batches from various manufacturers.

-

Potential Toxicity: While specific toxicological data for Impurity O is not widely published, the precautionary principle dictates that any significant impurity should be controlled.

-

Impact on Efficacy: The presence of impurities could potentially alter the therapeutic effect of the active pharmaceutical ingredient (API).

-

Process Capability: The limits set for an impurity reflect a level that is achievable through good manufacturing practices (GMP).

The inclusion of Propofol Impurity O in the European Pharmacopoeia underscores its importance as a critical quality attribute for Propofol.

Analytical Detection and Control: A Methodological Evolution